6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrole ring, a thiazole ring, and a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid typically involves multiple steps, starting with the formation of the thiazole and pyrrole rings. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Once the thiazole and pyrrole rings are formed, they are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The resulting intermediate is then reacted with hexanoic acid under similar coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the coupling steps and the development of more efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The pyrrole and thiazole rings can be oxidized under strong oxidative conditions, leading to the formation of corresponding N-oxides.
Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, where nucleophiles such as amines or alcohols can replace the existing substituent.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as primary amines or alcohols can be used in the presence of a base like triethylamine.
Major Products
Oxidation: N-oxides of the pyrrole and thiazole rings.
Reduction: Alcohol derivatives of the compound.
Substitution: New compounds with different substituents at the carbonyl carbon.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing pyrrole and thiazole rings.
Biology: The compound can be used in studies of enzyme inhibition, as the thiazole ring is known to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions or enzyme active sites, potentially inhibiting their activity. The pyrrole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, further modulating their function. The hexanoic acid chain can enhance the compound’s solubility and facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
6-(2-Formyl-5-methyl-1H-pyrrol-1-yl)hexanoic acid: This compound has a similar structure but lacks the thiazole ring.
2-(3-(hydroxyimino)methyl)-1H-pyrrole derivatives: These compounds contain the pyrrole ring but have different substituents and functional groups.
Uniqueness
6-({[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid is unique due to the presence of both the pyrrole and thiazole rings, which can interact with a wide range of biological targets. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine.
Properties
Molecular Formula |
C15H19N3O3S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
6-[(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)amino]hexanoic acid |
InChI |
InChI=1S/C15H19N3O3S/c1-11-13(22-15(17-11)18-9-5-6-10-18)14(21)16-8-4-2-3-7-12(19)20/h5-6,9-10H,2-4,7-8H2,1H3,(H,16,21)(H,19,20) |
InChI Key |
IHXILCCQVPKOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.